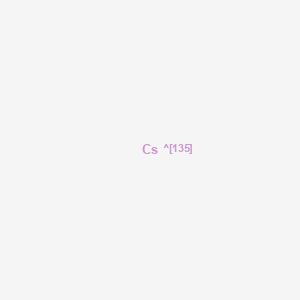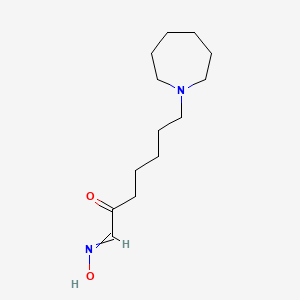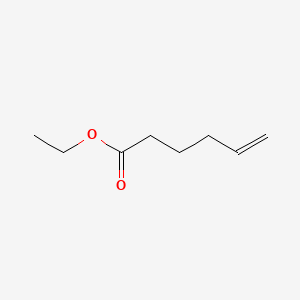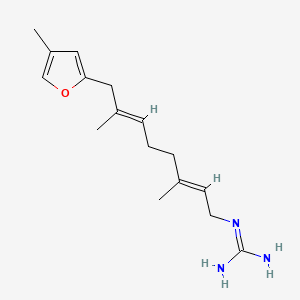
Siphonodictidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Siphonodictidine is a natural product found in Siphonodictyon with data available.
Applications De Recherche Scientifique
1. Coral Interaction and Marine Ecology
Siphonodictidine, a major secondary metabolite from the sponge Siphonodictyon sp., plays a significant role in the interaction between marine sponges and corals. It has been found to maintain zones of dead coral polyps around the oscular chimneys of the sponges, suggesting a competitive mechanism for space in coral ecosystems (Sullivan, Faulkner, & Webb, 1983).
2. Synthesis and Chemical Studies
Siphonodictidine has been synthesized in a laboratory setting, highlighting its potential for further chemical analysis and applications. This synthesis was achieved using specific chemical processes, contributing to the understanding of its structure and properties (Jefford et al., 2004).
3. Application in Immunoassays
While not directly related to Siphonodictidine, the concept of microfluidic siphons in immunoassays could be an area where compounds like Siphonodictidine might find application. These siphons aid in the delivery of samples and reagents in portable ELISA systems, potentially useful for screening or diagnostic purposes in various fields (Reis et al., 2021).
4. Bioremediation and Environmental Studies
The method of stable isotope probing (SIP), while not specific to Siphonodictidine, is an essential technique in environmental research, particularly in bioremediation. Understanding the role of specific metabolites like Siphonodictidine in environmental processes could be enhanced using SIP techniques (Madsen, 2006).
Propriétés
Numéro CAS |
88316-91-0 |
|---|---|
Nom du produit |
Siphonodictidine |
Formule moléculaire |
C16H25N3O |
Poids moléculaire |
275.39 g/mol |
Nom IUPAC |
2-[(2E,6E)-3,7-dimethyl-8-(4-methylfuran-2-yl)octa-2,6-dienyl]guanidine |
InChI |
InChI=1S/C16H25N3O/c1-12(7-8-19-16(17)18)5-4-6-13(2)9-15-10-14(3)11-20-15/h6-7,10-11H,4-5,8-9H2,1-3H3,(H4,17,18,19)/b12-7+,13-6+ |
Clé InChI |
RTXKGOPKSCBFSW-GTAKWKLUSA-N |
SMILES isomérique |
CC1=COC(=C1)C/C(=C/CC/C(=C/CN=C(N)N)/C)/C |
SMILES |
CC1=COC(=C1)CC(=CCCC(=CCN=C(N)N)C)C |
SMILES canonique |
CC1=COC(=C1)CC(=CCCC(=CCN=C(N)N)C)C |
Synonymes |
siphonodictidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



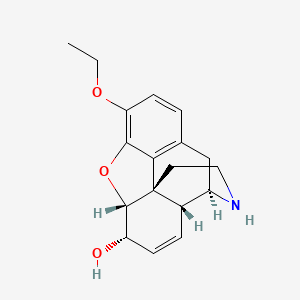
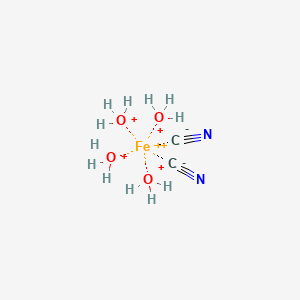
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

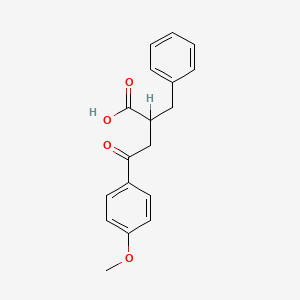
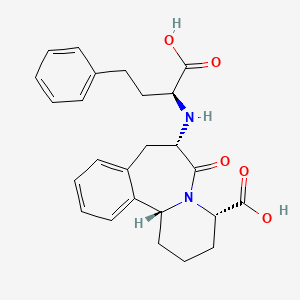
![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)

![(5S)-5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1237727.png)
